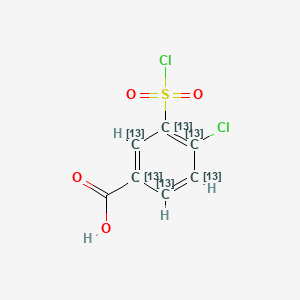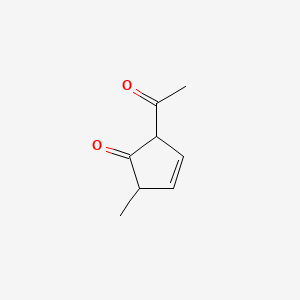
2-Acetyl-5-methylcyclopent-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-methylcyclopent-3-en-1-one is an organic compound with the molecular formula C8H10O2. It is a colorless solid that is often used in the flavor and fragrance industry due to its pleasant aroma, which is reminiscent of maple syrup or caramel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methylcyclopent-3-en-1-one can be achieved through several methods. One common method involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . This reaction typically requires a base such as potassium hydroxide (KOH) and is carried out under reflux conditions.
Another method involves the Michael addition of methylfuran, formaldehyde, and dimethylamine, followed by rearrangement and hydrolysis . This method is widely used in industrial production due to its efficiency and cost-effectiveness.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-methylcyclopent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Acetyl-5-methylcyclopent-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Mechanism of Action
The mechanism by which 2-Acetyl-5-methylcyclopent-3-en-1-one exerts its effects involves interactions with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl compound. This reactivity is crucial for its role in organic synthesis and its biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclopent-2-en-1-one: Similar in structure but lacks the acetyl group.
2-Hydroxy-3-methyl-2-cyclopenten-1-one:
Uniqueness
2-Acetyl-5-methylcyclopent-3-en-1-one is unique due to its specific structural features, such as the presence of both an acetyl group and a methyl group on the cyclopentene ring. These features contribute to its distinct chemical reactivity and aromatic properties, making it valuable in various applications .
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-acetyl-5-methylcyclopent-3-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-5-3-4-7(6(2)9)8(5)10/h3-5,7H,1-2H3 |
InChI Key |
AAUDNCFEDDIFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(C1=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


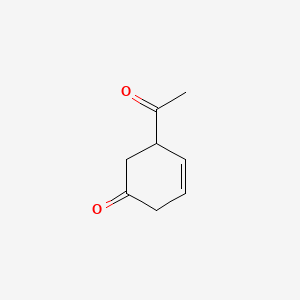
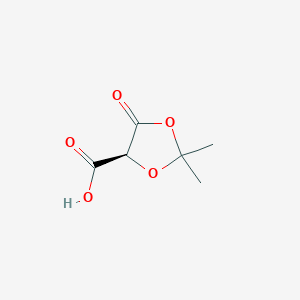
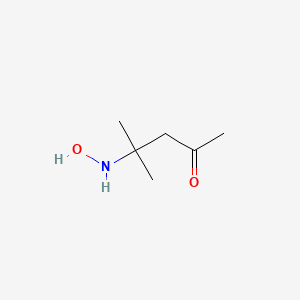
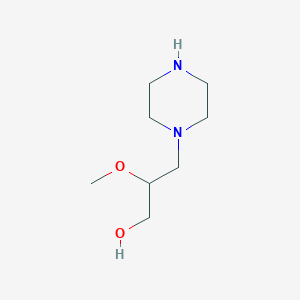

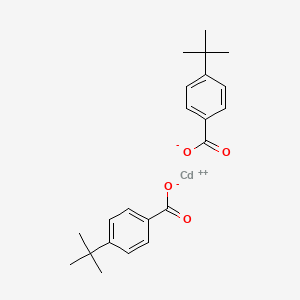
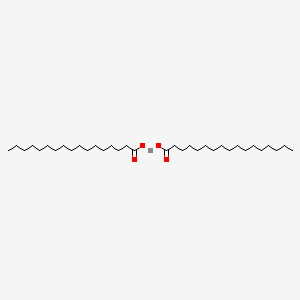
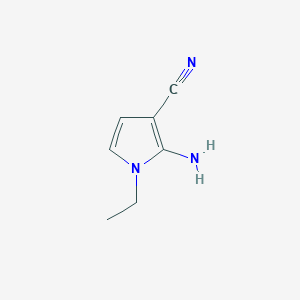
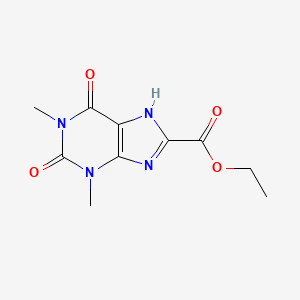
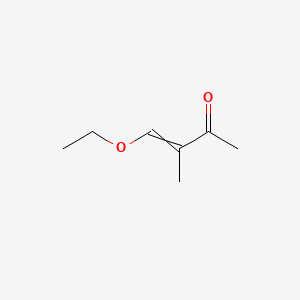
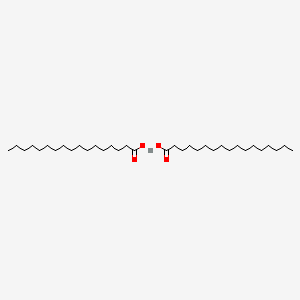
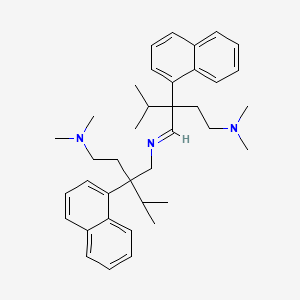
![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)
